molecular formula C25H28O4 B12149588 3-hexyl-4,8-dimethyl-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one

3-hexyl-4,8-dimethyl-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one

Cat. No.: B12149588
M. Wt: 392.5 g/mol
InChI Key: RPRDLBHCMRGSOX-UHFFFAOYSA-N
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Description

3-hexyl-4,8-dimethyl-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-ones This compound is characterized by its complex molecular structure, which includes a chromen-2-one core substituted with hexyl, dimethyl, and phenylethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hexyl-4,8-dimethyl-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromen-2-one Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the chromen-2-one structure.

    Substitution Reactions: The hexyl, dimethyl, and phenylethoxy groups are introduced through various substitution reactions. These reactions often require specific reagents and catalysts to achieve the desired substitutions.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, yield, and cost-effectiveness. Key considerations include the selection of solvents, reaction conditions, and purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-hexyl-4,8-dimethyl-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.

    Substitution: The compound can participate in substitution reactions where one or more substituents are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Catalysts: Catalysts such as palladium on carbon (Pd/C) and platinum (Pt) are used to facilitate various reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or other reduced derivatives.

Scientific Research Applications

3-hexyl-4,8-dimethyl-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound in drug development.

    Industry: It is used in the development of specialty chemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 3-hexyl-4,8-dimethyl-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-hexyl-4,8-dimethyl-7-(1-oxo-1-phenylpropan-2-yl)oxychromen-2-one
  • 3-hexyl-4,8-dimethyl-7-(1-oxo-1-phenylethyl)oxychromen-2-one

Uniqueness

3-hexyl-4,8-dimethyl-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C25H28O4

Molecular Weight

392.5 g/mol

IUPAC Name

3-hexyl-4,8-dimethyl-7-phenacyloxychromen-2-one

InChI

InChI=1S/C25H28O4/c1-4-5-6-10-13-21-17(2)20-14-15-23(18(3)24(20)29-25(21)27)28-16-22(26)19-11-8-7-9-12-19/h7-9,11-12,14-15H,4-6,10,13,16H2,1-3H3

InChI Key

RPRDLBHCMRGSOX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=C(C2=C(C(=C(C=C2)OCC(=O)C3=CC=CC=C3)C)OC1=O)C

Origin of Product

United States

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